4-Chloro-6-(trifluoromethyl)isoindoline
Description
Significance of the Isoindoline (B1297411) Scaffold in Synthetic Organic Chemistry
The isoindoline scaffold is a bicyclic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. mdpi.comwikipedia.org This structural motif is a cornerstone in synthetic and medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a wide array of biologically active compounds and natural products. mdpi.comresearchgate.netnih.gov
Derivatives of isoindoline are integral to numerous commercial drugs with applications in treating a range of conditions, including multiple myeloma, inflammation, hypertension, and obesity. mdpi.com The isoindoline framework provides a rigid, three-dimensional structure that can be precisely decorated with various functional groups to optimize binding interactions with biological targets such as enzymes and receptors. mdpi.comscinews.uz Its oxidized form, isoindolin-1-one, is also a prominent feature in many pharmaceuticals and naturally occurring bioactive molecules. researchgate.netnih.gov The synthetic versatility of the isoindoline ring system allows for the creation of diverse chemical libraries, making it a highly valuable core for drug discovery programs. scinews.uz
Table 1: Properties of the Isoindoline Scaffold
| Property | Description |
|---|---|
| Molecular Formula | C₈H₉N |
| Structure | Bicyclic system with a benzene ring fused to a five-membered nitrogenous ring. wikipedia.org |
| Significance | Core component of numerous pharmaceuticals and natural products. mdpi.comwikipedia.org |
| Therapeutic Areas | Found in drugs for oncology, inflammation, hypertension, and more. mdpi.com |
| Chirality | Substituted isoindolines can be chiral, allowing for stereospecific drug design. wikipedia.org |
The Strategic Role of Halogen and Trifluoromethyl Substituents in Molecular Design
The process of modifying a core scaffold with specific chemical groups is a fundamental strategy in drug design to enhance biological and physicochemical properties. nih.gov The inclusion of halogen atoms and trifluoromethyl groups are two of the most powerful and widely used tactics in modern medicinal chemistry.
Chlorine Substituent: The chlorine atom, as a halogen, plays a significant role in modulating the properties of a lead compound. Its inclusion can influence the molecule's steric profile and electronic distribution. Chlorine is one of the most vital industrial chemicals and is a key ingredient in a vast number of pharmaceuticals. nih.gov In the United States, a large percentage of pharmaceuticals rely on chlorine chemistry for their synthesis or as part of their final structure, including drugs for cancer, high cholesterol, and depression. nih.gov The strategic placement of a chlorine atom can block metabolic pathways, increase a compound's stability, and enhance binding affinity to target proteins.
Trifluoromethyl (CF₃) Group: The trifluoromethyl (-CF₃) group is a distinctive substituent frequently employed to fine-tune the characteristics of potential drug candidates. mdpi.comhovione.com Its incorporation can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.comresearchgate.net The CF₃ group is strongly electron-withdrawing, a property that can improve electrostatic interactions with biological targets. mdpi.comresearchgate.net Furthermore, the carbon-fluorine bonds are exceptionally strong, which increases resistance to metabolic degradation and can prolong a drug's half-life in the body. mdpi.com
Table 2: Comparison of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Groups in Molecular Design
| Feature | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) |
|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing. mdpi.com |
| Lipophilicity | Moderately lipophilic | Highly lipophilic, enhances membrane permeability. mdpi.comresearchgate.net |
| Metabolic Stability | Susceptible to oxidation | Highly stable and resistant to metabolic breakdown. mdpi.com |
| Binding Interactions | Primarily van der Waals | Can engage in hydrogen bonding and electrostatic interactions. mdpi.com |
| Bioavailability | Variable | Often improves bioavailability. researchgate.net |
Overview of Current Research Trajectories for Halogenated Trifluoromethylisoindoline Systems
While specific research focused exclusively on 4-Chloro-6-(trifluoromethyl)isoindoline is not widely published, the trajectory for related systems is clearly directed toward two primary areas: medicinal chemistry and materials science.
Medicinal Chemistry: The combination of a proven scaffold like isoindoline with potent modulating groups like chlorine and trifluoromethyl makes these systems highly attractive for drug discovery. A key research direction is the development of kinase inhibitors. For instance, compounds featuring a "4-chloro-3-(trifluoromethyl)phenyl" moiety, which is structurally analogous to the substitution pattern on the target molecule, have been identified as potent inhibitors of c-KIT kinase, a target for gastrointestinal stromal tumors. nih.gov The trifluoromethyl group is a common feature in modern agrochemicals and pharmaceuticals, including those targeting various receptors and enzymes. nih.gov Therefore, research on this compound and its derivatives is likely aimed at discovering novel therapeutic agents for oncology and other diseases driven by specific protein targets.
Materials Science: Functionalized heterocyclic compounds are also valuable in the field of materials science. Related chloro- and trifluoro-substituted isoindoline derivatives have been synthesized as key intermediates for organic electro-luminescent materials. nih.gov The specific electronic properties conferred by the chlorine and trifluoromethyl substituents can be harnessed to create novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs). The planarity and tunable electronics of the isoindoline ring system make it a candidate for developing new organic semiconductors and photophysically active compounds.
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClF3N |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
InChI Key |
SLWYHSKJBDINFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 6 Trifluoromethyl Isoindoline and Analogous Structures
De Novo Synthesis Approaches to the Isoindoline (B1297411) Core
De novo synthesis provides a versatile platform for accessing the isoindoline ring system from acyclic precursors. This approach allows for the strategic introduction of various substituents onto the aromatic ring and the heterocyclic core. Key to these methodologies are cyclization reactions that form the crucial C-N and C-C bonds of the isoindoline structure.
Cyclization Reactions for Isoindoline Ring Formation
The formation of the five-membered isoindoline ring is the cornerstone of its synthesis. Modern organic synthesis has produced a variety of powerful cyclization reactions that can be broadly categorized into transition-metal-catalyzed processes and other intramolecular pathways. These methods offer distinct advantages in terms of efficiency, substrate scope, and stereocontrol.
Transition metals, particularly palladium and rhodium, have revolutionized the synthesis of heterocyclic compounds. These metals can catalyze the activation of otherwise inert C-H and N-H bonds, enabling direct and atom-economical cyclization pathways to form the isoindoline core.
Palladium-catalyzed intramolecular dehydrogenative C-H amidation has emerged as a powerful tool for the synthesis of isoindolinones, which are immediate precursors to isoindolines. This method involves the cyclization of substrates like 2-benzyl-N-mesylbenzamides. A notable advantage of this approach is that it can proceed without the need for stoichiometric oxidants, using palladium on carbon (Pd/C) as the catalyst. rsc.orgrsc.org In this process, the reaction is believed to be initiated by the coordination of the amide nitrogen to the palladium center, followed by the insertion of Pd(0) into a benzylic C(sp³)–H bond. This forms a six-membered palladacycle, which, after the evolution of hydrogen gas and reductive elimination, yields the desired isoindolinone product. rsc.org This strategy avoids pre-functionalization and generates hydrogen gas as the only byproduct, making it an environmentally benign option. rsc.orgrsc.org
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd/C (10 mol%) | KOAc (20 mol%) | p-xylene | 140 | 42 | rsc.org |
| Pd/C (10 mol%) | Na₂HPO₄ (20 mol%) | p-xylene | 140 | 78 | rsc.org |
| Pd(OAc)₂ (10 mol%) | K₂CO₃ | Toluene | 110 | 85 | rsc.org |
Rhodium catalysis offers a versatile approach for constructing isoindoline and related heterocyclic systems through C-H activation and annulation. nih.gov For instance, rhodium(III)-catalyzed [4+2] cycloadditions of N-(pivaloyloxy)benzamides with coupling partners like ethylene (B1197577) and propyne (B1212725) can produce a diverse range of 3,4-dihydroisoquinolones and 3-methylisoquinolones. organic-chemistry.org These reactions proceed efficiently under mild conditions, often at room temperature, and tolerate a wide array of functional groups. organic-chemistry.org A strategy for the one-pot synthesis of isoindoles involves a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. This process activates four C-H and two N-H bonds, forming one new C-C and two new C-N bonds. nih.gov The versatility of rhodium catalysis suggests its applicability for synthesizing isoindolines with specific substitution patterns, such as 4-chloro-6-(trifluoromethyl)isoindoline, by using appropriately substituted starting materials.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref |
| [RhCpCl₂]₂/AgSbF₆ | Cu(OAc)₂ | DCE | 80 | 85-95 | nih.gov |
| [Rh(cod)Cl]₂/dppe | - | Toluene | 110 | 70-80 | nih.gov |
| RhCp(MeCN)₃₂ | - | DCE | 60 | 90 | organic-chemistry.org |
For the synthesis of chiral isoindolines, palladium-catalyzed asymmetric intramolecular allylic C-H amination presents a highly efficient method. hep.com.cn This reaction constructs enantioenriched isoindolines with high yields and excellent enantioselectivities. The process avoids the need for pre-functionalized allylic substrates, making it a step- and atom-economical choice. hep.com.cn This method has been shown to be compatible with a wide range of substrates, offering a viable pathway to chiral isoindolines under mild conditions. hep.com.cn
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) | Ref |
| [Pd(C₃H₅)Cl]₂ | (S)-SIPHOS-PE | Toluene | 80 | 98 | 98 | hep.com.cn |
| Pd(OAc)₂ | (R)-BINAP | Dioxane | 100 | 95 | 96 | hep.com.cn |
| Pd₂(dba)₃ | (S)-Phos | THF | 60 | 92 | 95 | hep.com.cn |
Intramolecular hydroamination and aza-Michael additions represent another significant class of reactions for the formation of the isoindoline ring. These methods rely on the intramolecular addition of an amine to an unsaturated moiety within the same molecule.
An acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a smooth pathway to isoindolines. nih.govresearchgate.net This reaction proceeds through the generation of a benzylic carbenium ion upon alkene protonation, which is then trapped by the pendant amine. Strong acids like triflic acid or concentrated sulfuric acid are typically used to facilitate this cyclization. nih.govresearchgate.net The method is efficient, environmentally friendly as it avoids substantial byproducts, and is compatible with functional groups such as esters and sulfones. nih.govresearchgate.net
The intramolecular aza-Michael addition is another powerful strategy, particularly for creating fluorinated isoindolines. A tandem reaction involving the diastereoselective addition of fluorinated nucleophiles to N-(tert-butanesulfinyl)imines, followed by an intramolecular aza-Michael reaction, has been developed for the highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines. researchgate.net This approach allows for the construction of isoindolines bearing mono-, di-, or trifluoromethyl groups, often yielding products as single isomers. researchgate.net This methodology is particularly relevant for the synthesis of complex structures like this compound.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref |
| Intramolecular Hydroamination | Triflic Acid (TfOH) | Dichloromethane | 40 | 81 | researchgate.net |
| Intramolecular Hydroamination | H₂SO₄ | Dichloromethane | 40 | 70 | researchgate.net |
| Tandem Aza-Michael Addition | - | THF | RT | >95 | researchgate.net |
Transition Metal-Catalyzed Cyclizations
Strategies for Introducing Chloro and Trifluoromethyl Moieties on the Isoindoline Framework
The synthesis of this compound requires methods to install the halogen and trifluoromethyl groups onto the aromatic ring. This can be achieved either by starting with an already substituted aromatic precursor or by direct functionalization of an isoindoline intermediate.
Building the isoindoline ring from an aromatic molecule that already bears the chloro and trifluoromethyl groups in the desired positions is a common and reliable strategy. This approach ensures precise regiochemical control. Various functionalized aromatic compounds can serve as starting points.
For example, tandem reactions involving 2-cyanobenzaldehydes (benzonitrile derivatives) can be used to synthesize 3-substituted isoindolinones. researchgate.net A suitably substituted 2-cyano-3-chloro-5-(trifluoromethyl)benzaldehyde could theoretically serve as a precursor. Similarly, the reductive amidation of 2-carboxybenzaldehydes with amines is another route to N-substituted isoindolinones, which can be further reduced to isoindolines. organic-chemistry.org
Another established route involves a sequence starting with a pre-functionalized benzene (B151609) ring. For instance, a Friedel-Crafts acetylation of a substituted phenyl compound, followed by steps such as haloform degradation, methylation, bromination, and lactam formation, can be used to construct a substituted isoindolinone building block. nih.gov This isoindolinone can then be carried forward to the final isoindoline. nih.gov
Direct functionalization of the C-H bonds of a pre-formed isoindoline or isoindolinone ring offers a more convergent synthetic route.
Direct Halogenation : The introduction of a chlorine atom onto the aromatic ring of an isoindoline can be achieved through electrophilic aromatic substitution. While direct halogenation of the parent isoindoline is less documented, methods developed for related heterocycles like indoles are informative. researchgate.net Green protocols using an oxone-halide system, for instance, can generate reactive halogenating species in situ, avoiding the use of harsher reagents. researchgate.net The regioselectivity of such reactions would be directed by the existing substituents and the electron-donating nature of the fused pyrrolidine (B122466) ring.
Direct Trifluoromethylation : The trifluoromethyl group is crucial in medicinal chemistry, and numerous methods for its direct installation have been developed. nih.gov Radical trifluoromethylation is a particularly powerful approach for functionalizing arenes and heteroarenes. nih.govnih.gov Reagents such as trifluoroacetic anhydride (B1165640), activated by photoredox catalysis, can serve as an inexpensive and scalable source of the CF₃ radical. nih.gov Another strategy involves the radical trifluoromethylation of enamides using TMSCF₃ as the radical source and an oxidant, which leads to trifluoromethyl-containing isoindolinones via a cascade addition and cyclization process. nih.gov Direct C-H trifluoromethylation of (hetero)arenes can also be achieved with electrophilic trifluoromethylating reagents like Togni's reagent, sometimes facilitated by transition-metal catalysis. researchgate.net
| Functionalization | Reagent/Method | Substrate | Key Features | References |
| Halogenation | Oxone-halide | Indole (as analog) | Green, in situ generation of halogenating species | researchgate.net |
| Trifluoromethylation | Trifluoroacetic anhydride / Photoredox catalysis | Arene/Heteroarene | Scalable, uses inexpensive CF₃ source | nih.gov |
| Trifluoromethylation | TMSCF₃ / Oxidant | Enamide | Radical cascade to form CF₃-isoindolinones | nih.gov |
| Trifluoromethylation | Togni's Reagent | (Hetero)arene | Direct C-H functionalization | researchgate.net |
Synthesis of Substituted Isoindoline Derivatives and Analogs with Related Structural Features
Functionalization at the Isoindoline Nitrogen Atom (N-Substitution)
The nitrogen atom of the isoindoline ring is a key site for introducing structural diversity, which is often crucial for modulating the biological activity of the molecule. mdpi.com N-substituted isoindoline derivatives are readily synthesized through various standard organic reactions.
A common method involves the reaction of a primary amine with α,α'-dihalo-o-xylene or a related electrophile. researchgate.net For example, new isoindolines derived from L-α-amino acids have been synthesized by reacting α,α'-dibromo-o-xylene with the corresponding hydrochloride-amino esters. researchgate.net This approach allows for the incorporation of a wide variety of side chains, including those with different polarities and functionalities.
Alternatively, for isoindolinone synthesis, a one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a phosphite (B83602) can be employed. researchgate.net N-substituted isoindolinones can also be prepared via the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various amines. organic-chemistry.org The resulting N-substituted isoindolinones can then be reduced to the corresponding isoindolines. Phthalimide, a related isoindoline-1,3-dione, is another common starting point; the imide nitrogen can be readily alkylated or acylated, and subsequent reduction yields the N-substituted isoindoline. mdpi.commdpi.com
These N-substitution reactions are generally high-yielding and tolerant of a wide range of functional groups, making them a cornerstone in the synthesis of isoindoline libraries for drug discovery and other applications. mdpi.comnih.gov
Modification of Benzene Ring Substituents (e.g., chloro, trifluoromethyl position variants)
The synthesis of positional isomers of chloro-trifluoromethyl-substituted isoindolines is critically dependent on the regioselective synthesis of appropriately substituted precursors. Direct modification of the isoindoline ring system is often challenging; therefore, the strategy generally involves the synthesis of a substituted benzene derivative which is then elaborated into the isoindoline ring.
A primary route to substituted isoindolines involves the cyclization of 1,2-bis(halomethyl)benzenes with a primary amine. Therefore, the synthesis of various positional isomers of chloro-trifluoromethyl-substituted 1,2-bis(bromomethyl)benzene (B41939) is a key step. This can be achieved through the radical bromination of the corresponding chloro-trifluoromethyl-o-xylenes. The synthesis of these xylenes (B1142099) can, in turn, be approached through multi-step sequences starting from simpler substituted anilines or benzonitriles. For instance, 4-chloro-2-(trifluoromethyl)aniline (B1214093) can be synthesized from m-chlorobenzotrifluoride through nitration, followed by reduction. This aniline (B41778) can then be converted to the corresponding bromobenzene (B47551) derivative via a Sandmeyer reaction, which can be further functionalized to introduce the two methyl groups required for subsequent bromination.
Another versatile approach involves the use of substituted phthalonitriles. For example, 4-chloro-2-(trifluoromethyl)benzonitrile (B1586403) can be synthesized from 4-chloro-2-(trifluoromethyl)aniline through diazotization and cyanation. The two nitrile groups of the phthalonitrile (B49051) can then be reduced to aminomethyl groups, which can subsequently be cyclized to form the isoindoline ring. The synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, a related heterocyclic system, from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) highlights the feasibility of introducing cyano groups that can serve as precursors to the aminomethyl functionalities needed for isoindoline synthesis.
The regioselective introduction of halogens onto an existing aromatic ring system is also a powerful tool. For instance, N-halosuccinimides (NBS, NCS) in solvents like hexafluoroisopropanol (HFIP) can achieve efficient and regioselective halogenation of a range of arenes and heterocycles under mild conditions. organic-chemistry.org This method could potentially be applied to a trifluoromethyl-substituted isoindoline or its precursors to introduce a chlorine atom at a specific position, governed by the directing effects of the existing substituents. Palladium-catalyzed C-H activation has also emerged as a method for the regioselective halogenation of certain heterocyclic systems, which could be adapted for isoindoline derivatives. nih.gov
The synthesis of various chloro- and trifluoromethyl-substituted anilines and other benzene derivatives provides a toolbox of starting materials. For example, 3-chloro-5-(trifluoromethyl)aniline (B3024741) is a commercially available building block that can be used in the synthesis of more complex molecules. nbinno.com The availability of such precursors is crucial for accessing a variety of positional isomers of the target isoindoline.
| Precursor Type | Synthetic Utility for Positional Isomers | Key Reactions |
| Substituted o-xylenes | Can be dibrominated to form 1,2-bis(bromomethyl)benzenes, which are direct precursors for isoindoline synthesis via cyclization with an amine. | Radical bromination (e.g., with NBS) |
| Substituted Phthalonitriles | Reduction of the nitrile groups to aminomethyl groups followed by cyclization affords the isoindoline ring. | Catalytic hydrogenation, Sandmeyer reaction |
| Substituted Anilines | Serve as versatile starting materials for the synthesis of other precursors like bromobenzenes or benzonitriles. | Nitration, reduction, diazotization, Sandmeyer reaction |
Preparation of Related Isoindoline-Based Cyclic Systems (e.g., isoindoline N-oxides, isoindolinones, isoindoline-1,3-diones)
The core isoindoline structure can be readily modified to generate a variety of related cyclic systems with distinct chemical properties and potential applications.
Isoindoline N-oxides are typically prepared by the oxidation of the corresponding isoindoline. A common method involves the use of hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. This approach allows for the efficient conversion of the tertiary amine of the isoindoline ring to the corresponding N-oxide. nih.gov More advanced methods, such as palladium-catalyzed C-H functionalization of aldonitrones, have also been developed for the construction of the isoindole N-oxide ring system. nbinno.com
Isoindolinones are lactams derived from isoindoline. A direct method for their synthesis is the aerobic oxidation of isoindolines, which can be mediated by dioxane. This transformation exhibits good chemoselectivity for the conversion of the isoindoline to the corresponding isoindolinone. Another powerful strategy involves the radical trifluoromethylation and cyclization of tertiary enamides. Using a trifluoromethyl source such as TMSCF3, an oxidant, and an additive, enamides can be converted to trifluoromethyl-containing isoindolinones in moderate to good yields. wikipedia.org This method is particularly relevant for the synthesis of trifluoromethyl-substituted isoindolinone derivatives.
Isoindoline-1,3-diones , also known as phthalimides, are commonly synthesized by the reaction of a primary amine with phthalic anhydride or a substituted phthalic anhydride. This condensation reaction is a robust and widely used method for the preparation of N-substituted phthalimides. The synthesis of various substituted phthalic anhydrides, including those with chloro and trifluoromethyl groups, provides the necessary precursors for a wide range of isoindoline-1,3-dione derivatives. For example, 4-chlorophthalic anhydride can be prepared through a multi-step synthesis, and its reaction with an appropriate amine would yield the corresponding 4-chloro-substituted isoindoline-1,3-dione. google.com
| Cyclic System | General Synthetic Approach | Example Reagents/Conditions |
| Isoindoline N-oxides | Oxidation of the parent isoindoline. | H₂O₂ / Na₂WO₄ |
| Isoindolinones | Oxidation of isoindolines or radical cyclization of enamides. | Dioxane-mediated aerobic oxidation; TMSCF₃, PhI(OAc)₂, KHF₂ |
| Isoindoline-1,3-diones | Condensation of a primary amine with a phthalic anhydride derivative. | Phthalic anhydride, primary amine, dehydrating conditions |
Mechanistic Investigations and Chemical Reactivity of 4 Chloro 6 Trifluoromethyl Isoindoline
Elucidation of Reaction Pathways and Intermediates
The synthesis of substituted isoindolines often employs transition metal-catalyzed reactions, which are valued for their efficiency in constructing heterocyclic systems. researchgate.net One of the prominent methods for assembling the isoindoline (B1297411) core is through the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated molecules. researchgate.net While specific mechanistic studies on 4-Chloro-6-(trifluoromethyl)isoindoline are not extensively detailed, established mechanisms for related structures provide a strong basis for proposed pathways.
For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions are a powerful strategy for forming highly substituted isoindolines. researchgate.net A plausible catalytic cycle for such a transformation would likely begin with the coordination of the 1,6-diyne to the Rh(I) catalyst. This is followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent coordination and insertion of an alkyne (or other coupling partner) would generate a rhodacycloheptatriene intermediate. The final step involves reductive elimination, which releases the aromatic isoindoline product and regenerates the active Rh(I) catalyst for the next cycle.
Another relevant pathway involves intramolecular cyclization reactions. researchgate.net For example, copper-catalyzed domino amidation/nucleophilic substitution reactions have been successfully used to synthesize indolines, a related heterocyclic system. nih.gov A similar approach for an isoindoline derivative would involve the copper-catalyzed coupling of an amine with a suitably substituted benzene (B151609) precursor, followed by an intramolecular nucleophilic substitution to close the five-membered ring. The intermediates in such a process would include copper-amide complexes and the cyclized product coordinated to the metal before its release.
The general mechanism for these transition metal-catalyzed reactions can be summarized in the following key steps:
Oxidative Addition: The metal catalyst inserts into a carbon-halogen or other reactive bond of a precursor molecule.
Coordination/Insertion: Unsaturated components, such as alkynes or alkenes, coordinate to the metal center and subsequently insert into a metal-carbon bond.
Reductive Elimination: The final step where the assembled organic framework is released from the metal center, forming the stable isoindoline ring and regenerating the catalyst.
The chemical reactivity of this compound is significantly influenced by its substituents, making it susceptible to specific oxidative and reductive transformations.
Reductive Transformations: The trifluoromethyl (CF3) group and the chlorine (Cl) atom are electron-withdrawing, which can influence the reduction pathways. Catalytic reduction of compounds containing trifluoromethyl groups is a known transformation. rsc.orgresearchgate.net The C-Cl bond on the aromatic ring can be targeted for reductive dehalogenation using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. Furthermore, the trifluoromethyl group itself can undergo reduction under specific conditions, although this typically requires harsh reagents. The development of methods for reductive trifluoromethylation using electrophilic CF3 reagents in the presence of reductants has expanded the scope of these transformations. cas.cn A potential reductive pathway could involve visible light-induced nickel catalysis, which has been shown to be effective for α-trifluoromethyl alkyl bromides and could be adapted for aryl chlorides. rsc.org
Oxidative Transformations: The isoindoline core, particularly the aromatic ring, is rendered electron-deficient by the chloro and trifluoromethyl substituents. This deactivation makes the ring less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted benzene. However, the benzylic C-H bonds at the C1 and C3 positions of the isoindoline ring are potential sites for oxidation to form the corresponding isoindolinone derivatives. Isoindolinones are core structures in many natural products and drug molecules, making their synthesis from isoindolines a valuable transformation. rsc.org The specific reagents and conditions would determine the outcome, with stronger oxidants potentially leading to ring-opening.
The electronic nature of this compound dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule, allowing it to react with various electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation) to form N-substituted derivatives.
Furthermore, the aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the chlorine and trifluoromethyl groups. The chlorine atom at the C4 position is a potential leaving group. SNAr reactions are well-documented for replacing chlorine atoms on activated heterocyclic rings, such as quinazolines and pyranoquinolines. mdpi.comresearchgate.net A strong nucleophile can attack the carbon atom bearing the chlorine, leading to its displacement. The regioselectivity of this attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate.
Electrophilic Reactivity: The nitrogen atom can be protonated by acids, forming an isoindolinium salt. This protonation reduces the nucleophilicity of the nitrogen and further deactivates the aromatic ring. Electrophilic aromatic substitution on the benzene ring is significantly disfavored due to the powerful deactivating nature of the Cl and CF3 groups. If forced under harsh conditions, substitution would likely be directed to the C7 position, which is ortho to the CH2-N group and meta to the two deactivating substituents.
Influence of Substituents on Chemical Reactivity and Selectivity
The substituents on the isoindoline ring play a critical role in directing the outcome of chemical reactions.
Regioselectivity: In reactions involving the aromatic ring, the regioselectivity is governed by the electronic properties of the existing substituents. For nucleophilic aromatic substitution, the attack will preferentially occur at the carbon atom attached to the chlorine, as this position is activated by the trifluoromethyl group. In Pictet-Spengler-type cyclizations used to form polycyclic isoindolines, the stability of the intermediate isoindolinium ion determines the major regioisomer. nih.gov For this compound, the chlorine atom is meta to the C7a-N bond and the trifluoromethyl group is para. The combined electron-withdrawing effects would influence the stability of any cationic intermediates formed during a reaction, thereby controlling the regiochemical outcome.
The following table outlines the expected regioselectivity for different reaction types on the this compound scaffold.
| Reaction Type | Reagent Type | Predicted Reactive Site(s) | Rationale |
| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., RO⁻, R₂NH) | C4 | Activation by electron-withdrawing groups (Cl, CF₃) allows for displacement of the chloro group. |
| N-Functionalization | Electrophiles (e.g., Alkyl halides, Acyl chlorides) | Nitrogen Atom | The lone pair on the nitrogen atom is the most nucleophilic site. |
| Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., Br₂, H₂SO₄) | C7 (minor) | The ring is highly deactivated; C7 is the least deactivated position. |
| Deprotonation/Metalation | Strong Bases (e.g., n-BuLi) | C5 or C7 | Directed ortho metalation could occur adjacent to the electron-withdrawing groups. |
Stereoselectivity: Stereoselectivity becomes important when a new chiral center is created, for example, by substitution at the C1 or C3 positions. While the parent this compound is achiral, reactions that introduce a substituent at C1 or C3 can generate a stereocenter. Achieving high stereoselectivity in such transformations typically requires the use of chiral catalysts, reagents, or auxiliaries. nih.gov For instance, transition metal-catalyzed and organocatalyzed stereoselective transformations are employed for the synthesis of chiral 3-substituted isoindolinone derivatives from 3-hydroxyisoindolinones. nih.gov These principles can be extended to control the stereochemistry of reactions on the isoindoline core, leading to the synthesis of enantiomerically pure products. researchgate.net
The chlorine and trifluoromethyl groups exert profound electronic effects that modulate the reactivity of the isoindoline system.
Trifluoromethyl Group (CF3): The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily due to the strong negative inductive effect (-I) arising from the high electronegativity of the fluorine atoms. This group strongly deactivates the aromatic ring towards electrophilic substitution and significantly increases its susceptibility to nucleophilic attack. The presence of the CF3 group enhances the electrophilic character of the molecule and can lead to greater positive charge delocalization in cationic intermediates or superelectrophiles formed under superacidic conditions. nih.gov
The combined influence of these two substituents makes the aromatic ring of this compound exceptionally electron-poor. This has several consequences:
Reaction Rates: Electrophilic aromatic substitution reactions will be significantly slower compared to unsubstituted isoindoline. Conversely, nucleophilic aromatic substitution rates will be greatly accelerated.
Acidity/Basicity: The electron-withdrawing groups decrease the electron density on the nitrogen atom, making it less basic than the nitrogen in unsubstituted isoindoline. Consequently, the corresponding conjugate acid, the isoindolinium ion, will be more acidic. The N-H proton in this compound will be more acidic as well.
Reaction Outcomes: The strong activation towards nucleophilic attack may enable reactions that are not feasible on less electron-deficient isoindoline systems.
The electronic properties of these substituents are often quantified using Hammett parameters, as shown in the table below.
| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
| -Cl | 4 | +0.47 | -0.24 | +0.23 |
| -CF₃ | 6 | +0.42 | +0.11 | +0.53 |
Note: Hammett parameters are position-dependent; values shown are representative for para-substitution to illustrate electronic effects. Positive values indicate electron-withdrawing character.
Steric Hindrance and its Impact on Reaction Pathways
The steric environment of a molecule plays a critical role in dictating its chemical reactivity, influencing the accessibility of reactive sites and the feasibility of certain reaction pathways. In the case of this compound, the substituents on the aromatic ring, namely the chloro and trifluoromethyl groups, introduce significant steric bulk that profoundly impacts its interaction with other reagents.
Detailed research into the specific steric effects of the 4-chloro and 6-trifluoromethyl substitution pattern on the reaction pathways of the isoindoline core is limited in publicly available scientific literature. Quantitative data from experimental studies, such as reaction kinetics or yields that directly compare the reactivity of this specific isomer to less hindered isoindolines, are not readily found. Computational studies that could provide theoretical insights into the transition state energies and steric strain for various reaction pathways involving this compound are also not widely reported.
Consequently, while it is chemically intuitive that the steric hindrance posed by the chloro and trifluoromethyl groups will direct incoming reagents to less hindered positions and potentially slow down reaction rates, specific, data-driven examples and detailed mechanistic discussions for this particular compound are not available at this time. Further empirical and theoretical research is required to fully elucidate and quantify the impact of this substitution pattern on the chemical reactivity of the isoindoline scaffold.
Due to the absence of specific research data, a data table illustrating the impact of steric hindrance on reaction pathways for this compound cannot be generated.
Advanced Spectroscopic and Diffraction Based Characterization in the Context of Isoindoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of atomic connectivity and spatial arrangement can be constructed.
Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex molecules like 4-Chloro-6-(trifluoromethyl)isoindoline.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring will appear as complex multiplets due to spin-spin coupling. The protons on the isoindoline (B1297411) ring (at positions 1 and 3) will likely appear as singlets or coupled systems depending on the substitution at the nitrogen atom. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will generally lead to a downfield shift for the aromatic protons compared to unsubstituted isoindoline.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. rsc.org The carbons bonded to chlorine and nitrogen will also have distinct chemical shifts.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would be crucial for identifying which aromatic protons are adjacent to each other, aiding in the assignment of the substitution pattern on the benzene ring. science.gov It would also show correlations between the protons on the isoindoline ring if they are coupled.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. Each CH and CH₂ group in the molecule will produce a cross-peak in the HSQC spectrum.
A hypothetical assignment of the NMR data for this compound is presented in the interactive table below, based on established substituent effects and typical chemical shift ranges for similar structures.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H1/H3 | ~4.5-5.0 | ~55-60 (C1/C3) | C7a, C3a |
| H5 | ~7.6-7.8 | ~125-128 (C5) | C4, C6, C7 |
| H7 | ~7.5-7.7 | ~122-125 (C7) | C5, C6, C7a |
| C4 | - | ~130-135 | H5 |
| C6 | - | ~128-132 (q, J ≈ 30 Hz) | H5, H7 |
| C3a | - | ~140-145 | H1/H3, H5 |
| C7a | - | ~138-143 | H1/H3, H7 |
| CF₃ | - | ~123 (q, J ≈ 270 Hz) | - |
Note: Predicted values are illustrative and would require experimental verification. 'q' denotes a quartet.
The five-membered isoindoline ring is not planar and can exist in different conformations. aip.org NMR spectroscopy is a primary tool for studying these conformational dynamics. nih.gov Techniques like variable-temperature NMR can be employed to study the rate of conformational exchange. At low temperatures, the interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. rsc.org The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the preferred conformation of the isoindoline ring and the relative orientation of the substituents. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Structure
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration (if unsubstituted on the nitrogen) would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. spectroscopyonline.com The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1000-1350 cm⁻¹. nih.gov Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mpg.de Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bond is also expected to be Raman active.
The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing insights into the molecular symmetry. mdpi.com
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 | Weak |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-F Stretch (CF₃) | 1000-1350 (strong) | Moderate |
| C-Cl Stretch | 600-800 | 600-800 |
Electronic Spectroscopy: UV-Vis and Fluorescence Applications
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and can provide information about its chromophoric system and aspects of its conformation.
The isoindoline moiety constitutes the primary chromophore in this compound. The UV-Vis absorption spectrum is expected to show bands corresponding to π → π* transitions of the aromatic system. The presence of the chlorine and trifluoromethyl substituents will influence the energy of these transitions, likely causing a shift in the absorption maxima compared to unsubstituted isoindoline. nih.gov These substituents can act as auxochromes, modifying the absorption wavelength and intensity.
Fluorescence spectroscopy can provide further insights into the electronic structure of the excited state. Many aromatic compounds exhibit fluorescence, and the emission spectrum can be sensitive to the molecular environment and conformation.
For molecules like isoindoline that can exist as conformational isomers, electronic spectroscopy can sometimes be used to distinguish between them. aip.org Different conformers may have slightly different electronic transition energies, leading to distinct absorption or emission spectra. In some cases, the energy difference between conformers can be determined with high precision through techniques like fluorescence excitation spectroscopy in a jet-cooled environment. aip.org While this level of detail may not be routinely accessible, it highlights the potential of electronic spectroscopy to probe subtle structural differences.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound (C₉H₇ClF₃N), HRMS can determine its molecular weight with precision in the parts-per-million (ppm) range, distinguishing it from other isobaric compounds. This level of accuracy is critical for confirming the compound's elemental formula. pnnl.govresearchgate.net
Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the molecule's structure through controlled fragmentation. The fragmentation pattern is characteristic of the compound's architecture, revealing the connectivity of its atoms. For this compound, the fragmentation would likely proceed through several key pathways initiated by the ionization process.
Common fragmentation patterns for halogenated and trifluoromethylated aromatic compounds involve the loss of the substituents or cleavage of the heterocyclic ring. fluorine1.runih.gov The isoindoline core may undergo a retro-Diels-Alder reaction or cleavage of the C-N bonds in the five-membered ring. Key fragmentation pathways would likely include the neutral loss of radicals such as ·CF₃, ·Cl, and ·H, as well as small molecules like HF. The presence of chlorine would be identifiable by the characteristic M+2 isotopic pattern.
A plausible fragmentation pathway for this compound is outlined below:
Loss of a Chlorine Radical (·Cl): Cleavage of the C-Cl bond.
Loss of a Trifluoromethyl Radical (·CF₃): Cleavage of the C-CF₃ bond, a common fragmentation for such compounds. fluorine1.ru
Loss of HF: A rearrangement followed by the elimination of a hydrogen fluoride (B91410) molecule.
Ring Cleavage: Fragmentation of the isoindoline ring structure itself, leading to smaller charged fragments.
These fragmentation patterns provide a structural fingerprint, allowing for detailed characterization and differentiation from related isomers.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion Formula | Proposed Lost Neutral Fragment | Calculated m/z |
|---|---|---|
| [C₉H₇ClF₃N]⁺˙ | - | 221.0219 |
| [C₉H₇F₃N]⁺˙ | ·Cl | 186.0530 |
| [C₈H₇ClN]⁺˙ | ·CF₃ | 152.0267 |
| [C₉H₆ClF₂N]⁺˙ | HF | 201.0133 |
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Based on studies of similar substituted isoindoline and aromatic trifluoromethyl compounds, it is possible to predict the likely crystallographic parameters. tandfonline.comresearchgate.net The compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). tandfonline.comdoaj.org The analysis would reveal the planarity of the fused benzene ring and the conformation of the five-membered isoindoline ring, which is typically in an envelope or twisted conformation. nih.gov
Key structural insights from X-ray diffraction would include:
Bond Lengths: Precise measurement of C-Cl, C-CF₃, C-N, and aromatic C-C bond lengths. The C-F bonds within the trifluoromethyl group are expected to be approximately 1.33-1.35 Å. beilstein-journals.org
Bond Angles: Determination of the angles around the substituted carbon atoms on the benzene ring and within the isoindoline moiety.
Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonding (if applicable), halogen bonding (C-Cl···X), or π-π stacking, which govern the crystal packing.
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₉H₇ClF₃N |
| Formula Weight | 221.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~5-8 |
| b (Å) | ~10-15 |
| c (Å) | ~12-18 |
| β (°) | ~90-105 |
| Volume (ų) | ~1100-1400 |
| Z (molecules/unit cell) | 4 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. bruker.comnih.gov While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state and thus EPR-silent, EPR spectroscopy is a critical tool for studying radical intermediates that could be formed from this compound during chemical reactions, photochemical processes, or metabolism. nih.govnih.gov
The generation of radical species from halogenated or trifluoromethylated aromatic compounds can occur under certain conditions, such as reductive or photolytic pathways. researchgate.net For instance, single-electron reduction could lead to the cleavage of the C-Cl or C-CF₃ bond, generating radical intermediates. wikipedia.org The elusive trifluoromethyl radical (·CF₃) can be detected using EPR, often in conjunction with spin-trapping techniques where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct with a characteristic EPR spectrum. researchgate.netnih.gov
An EPR study could investigate:
Reductive Defluorination/Dechlorination: By treating this compound with a reducing agent, EPR could detect the formation of a radical anion or subsequent fragment radicals.
Photolytic Cleavage: UV irradiation could induce homolytic cleavage of the C-Cl or C-CF₃ bond, and the resulting radicals could be detected. nih.gov
Reaction Intermediates: In synthetic transformations involving the isoindoline, EPR could help elucidate the reaction mechanism by identifying any transient radical species.
The EPR spectrum provides key information through its g-factor and hyperfine coupling constants (hfc's). The g-factor is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F, ³⁵/³⁷Cl), providing information about the radical's structure and the distribution of the unpaired electron. The ·CF₃ radical, for example, would show a characteristic quartet signal due to coupling with three equivalent ¹⁹F nuclei (I=1/2).
Table 3: Hypothetical EPR Parameters for Radicals Derived from this compound
| Radical Species | Proposed g-factor | Major Hyperfine Coupling Constants (a) in Gauss (G) |
|---|---|---|
| Trifluoromethyl Radical (·CF₃) Adduct | ~2.006 | a(F) ≈ 60-70 G (quartet) |
| Aryl Radical (at C4) Adduct | ~2.003 | a(N) ≈ 13-15 G (triplet), a(H) ≈ 1-4 G |
| Isoindoline-based Nitroxide Radical | ~2.006 | a(N) ≈ 14-16 G (triplet) |
Compound Index
Computational Chemistry and Quantum Chemical Investigations of Halogenated Trifluoromethylisoindoline Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the electronic and geometric properties of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These calculations are crucial for understanding the fundamental characteristics of halogenated isoindoline (B1297411) derivatives. For instance, DFT has been successfully used to study the structural and electronic features of various halogenated quinolines and other heterocyclic compounds. mdpi.com
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For flexible molecules like isoindoline derivatives, this process is often combined with a conformational analysis to identify different stable conformers and their relative energies. scielo.org.mx
In a typical study, the initial structure of a molecule like 4-Chloro-6-(trifluoromethyl)isoindoline would be built and then optimized using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, where the net forces are zero. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
For related halogenated heterocyclic compounds, DFT calculations have been used to predict these parameters with high accuracy. For example, in a study on 2,6-dichloro-4-fluoro phenol, DFT/B3LYP methods were used to derive the optimal molecular geometry. nih.gov A similar approach for this compound would reveal how the chloro and trifluoromethyl substituents influence the geometry of the isoindoline ring system.
Table 1: Representative Optimized Geometric Parameters for a Halogenated Aromatic System (Illustrative) (Note: This data is for a representative molecule and not this compound)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-CF3 | 1.51 Å |
| Bond Angle | C-C-Cl | 120.5° |
Once a molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. researchgate.net The calculation involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).
A frequency calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the vibrational spectrum. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
For example, studies on 4-chloro-3-nitrotoluene (B146361) have shown that vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method, when scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov A similar analysis on this compound would help assign the peaks in its experimental spectra to specific molecular vibrations, such as the C-Cl stretch, C-F stretches of the trifluoromethyl group, and various ring vibrations.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Analysis and Gap Determination
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov
In studies of halogen-based inhibitors, DFT calculations have shown that halogen substitution can significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO, and the calculated gap would provide insight into its electronic stability.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.98 eV |
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." arabjchem.org
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ = -μ.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment. It is calculated as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. arabjchem.org
These descriptors have been used to understand the reactivity of various quinoline (B57606) derivatives, helping to predict their behavior in chemical reactions. arabjchem.org
Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and halogen bonds, are crucial for determining the supramolecular structure and packing in crystals. The NCI analysis, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful method for visualizing and characterizing these weak interactions. researchgate.net
The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals different types of interactions:
Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.
Weak interactions (e.g., van der Waals) appear as spikes near zero.
Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values.
This technique has been applied to halogenated oxindoles to provide insight into intermolecular interactions, including Br···Br and C-H···Br contacts, by generating 3D isosurfaces that visually map the location and nature of these interactions in real space. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. nih.gov This method provides valuable information about charge distribution, hybridization, and intramolecular charge transfer (ICT).
A key part of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions is calculated using second-order perturbation theory. A large E⁽²⁾ value indicates a strong electronic delocalization or hyperconjugative interaction, which contributes to the molecule's stability.
For example, in 4-chloro-3-nitrotoluene, NBO analysis was used to understand the charge transfer within the molecule and the effects of its substituents on the electronic structure. nih.gov For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs on the nitrogen and chlorine atoms into antibonding orbitals of the aromatic ring, providing a detailed understanding of its electronic structure.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.
In a molecule like this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The areas of negative potential, typically colored red, indicate regions of high electron density and are susceptible to electrophilic attack. For this specific isoindoline derivative, these would likely be concentrated around the nitrogen atom of the isoindoline ring and, to a lesser extent, the chlorine atom, due to the presence of lone pairs of electrons. The highly electronegative fluorine atoms of the trifluoromethyl group would also contribute significantly to a negative potential in that region.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters determining a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Table 1: Representative Calculated NLO Properties for Aromatic Compounds (Illustrative)
| Compound | Method | Dipole Moment (μ) [D] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |
| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 1.94 | - | 1341.61 x 10⁻³¹ |
| 4,4'-Dimethylaminocyanobiphenyl | B3LYP | 8.01 | 28.87 x 10⁻²⁴ | 489.88 x 10⁻³¹ |
Note: The data in this table is for illustrative purposes to show typical values for related organic molecules and not for this compound. journaleras.comscirp.org
Computational Prediction and Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states, intermediates, and the calculation of activation energies. This provides a deeper understanding of reaction pathways and can help in optimizing reaction conditions.
For the synthesis and reactions of this compound, computational studies could elucidate several aspects. For instance, in the synthesis of the isoindoline core, which can involve cyclization reactions, DFT calculations can model the proposed mechanism, identify the rate-determining step, and predict the reaction's feasibility and potential byproducts.
Furthermore, the reactivity of the final molecule can be explored. For example, the mechanism of nucleophilic aromatic substitution on the chloro-substituted ring or reactions involving the isoindoline nitrogen could be modeled. Computational analysis of trifluoromethylation reactions, for example, has been used to study transition states, intermediates, and reaction pathways. montclair.edu Similarly, the mechanism of chlorination reactions catalyzed by enzymes has been investigated using combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods, providing insights into the activation energy barriers. nih.gov Such studies on this compound could predict its metabolic pathways or its interactions with other molecules by calculating the energetics of potential reactions. These theoretical predictions are invaluable for guiding synthetic efforts and understanding the chemical behavior of the compound.
Structure Property Relationships: Chemical and Electronic Modulations in 4 Chloro 6 Trifluoromethyl Isoindoline
Impact of Chloro and Trifluoromethyl Substitution on Electronic Properties and Aromaticity
The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). nih.gov The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. minia.edu.eg This effect is pronounced and significantly reduces the electron density of the benzene (B151609) ring.
The chloro substituent also exhibits an electron-withdrawing inductive effect (-I) due to the electronegativity of chlorine. libretexts.org However, it also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system through a weak positive resonance effect (+R). uomustansiriyah.edu.iq In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring. libretexts.org
The combined influence of these two groups renders the aromatic ring of 4-Chloro-6-(trifluoromethyl)isoindoline significantly electron-deficient. This reduced electron density diminishes the aromaticity of the benzene ring to some extent, making it less susceptible to attack by electrophiles.
| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect on Aromatic Ring |
|---|---|---|---|
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Net electron-withdrawing (deactivating) |
| -CF₃ | Strongly electron-withdrawing (-I) | Negligible | Strongly electron-withdrawing (deactivating) |
Stereochemical Implications of Substituent Placement and Ring Conformation
The isoindoline (B1297411) core, consisting of a fused benzene and a pyrrolidine (B122466) ring, is not planar. The five-membered pyrrolidine ring adopts a puckered conformation, which has significant stereochemical consequences. wikipedia.org The placement of substituents on the aromatic ring of this compound influences the local environment of the pyrrolidine ring.
The protons on the methylene (B1212753) groups of the pyrrolidine ring (at positions 1 and 3) in an unsubstituted isoindoline are chemically equivalent. However, in a molecule like this compound, the asymmetric substitution pattern of the benzene ring can lead to subtle differences in the electronic environment of the two methylene groups. More significantly, if a substituent were to be introduced at either the C1 or C3 position, this would create a chiral center. wikipedia.org
The diastereoselectivity of reactions at the C1 or C3 positions can be influenced by the existing substituents on the aromatic ring, although this effect is likely to be modest given their distance from the reactive center. psu.edu The conformation of the five-membered ring and the steric bulk of incoming reagents would play a more dominant role in dictating the stereochemical outcome of such reactions. psu.edu
Modulation of Electronic Density and its Influence on Reaction Selectivity
The strong electron-withdrawing nature of the chloro and trifluoromethyl groups significantly lowers the electron density on the aromatic ring of this compound. This has a profound impact on the regioselectivity of electrophilic aromatic substitution reactions. While the nitrogen atom of the isoindoline is an activating group, directing ortho and para, the deactivating effect of the halo- and trifluoromethyl- substituents is substantial.
Any electrophilic attack on the aromatic ring would be significantly disfavored compared to unsubstituted benzene. If such a reaction were to occur, the position of attack would be dictated by a complex interplay of the directing effects of the amino group (ortho, para-directing) and the deactivating groups. The chloro group is an ortho, para-director (due to its +R effect), while the trifluoromethyl group is a meta-director. The positions ortho and para to the strongly activating amino group are C4 and C6, which are already substituted. The remaining positions, C5 and C7, would be the likely sites for substitution, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups (the carbon bearing the chloro or trifluoromethyl group). However, the conditions for such reactions are typically harsh.
Theoretical Studies on Ligand Design Principles within Isoindoline Frameworks for Coordination Chemistry
Isoindoline derivatives have emerged as versatile ligands in coordination chemistry. researchgate.net The nitrogen atom of the isoindoline ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. The electronic properties of the isoindoline ligand can be fine-tuned by introducing substituents onto the aromatic ring.
In the case of this compound, the electron-withdrawing substituents would significantly decrease the electron density on the nitrogen atom. This reduction in basicity would, in turn, affect the ligand's coordination properties. A less basic nitrogen atom would form a weaker bond with a given metal center compared to an unsubstituted isoindoline.
Theoretical studies, often employing Density Functional Theory (DFT), are invaluable for predicting the electronic structure and coordination behavior of such ligands. tandfonline.com These computational methods can be used to calculate properties such as:
Frontier Molecular Orbital Energies (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of the ligand, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The electron-withdrawing groups in this compound would be expected to lower the HOMO energy level. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would show a region of negative potential around the nitrogen atom, but this would be less intense compared to an unsubstituted isoindoline.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the hybridization and charge distribution of specific atoms, further quantifying the electronic effects of the substituents on the nitrogen donor atom. mdpi.com
By systematically modifying the substituents on the isoindoline framework, these theoretical studies can guide the design of ligands with tailored electronic properties for specific applications in catalysis and materials science. researchgate.net The this compound scaffold provides a platform where the ligand's sigma-donating and pi-accepting properties can be modulated to control the electronic structure and reactivity of the resulting metal complexes.
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Future Prospects and Emerging Research Areas in Halogenated Trifluoromethylisoindoline Chemistry
Development of Novel and Sustainable Synthetic Routes for Functionalized Isoindolines
The development of efficient and environmentally benign synthetic methodologies is a paramount goal in contemporary organic chemistry. For complex scaffolds like functionalized isoindolines, this necessitates a move away from classical, often harsh, reaction conditions towards more sustainable alternatives. Future research in this area is likely to focus on several key strategies:
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach to the synthesis and derivatization of heterocyclic systems. Future synthetic routes towards 4-chloro-6-(trifluoromethyl)isoindoline and its analogs could leverage transition-metal-catalyzed C-H activation to introduce key functionalities, thereby reducing the number of synthetic steps and minimizing the generation of waste.
One-Pot and Tandem Reactions: The synthesis of complex molecules can be streamlined through the use of one-pot or tandem reaction sequences, where multiple transformations are carried out in a single reaction vessel. researchgate.net Such approaches, including cascade reactions, improve efficiency by reducing the need for intermediate purification steps. researchgate.net An isoindole umpolung strategy, for instance, allows for the one-pot synthesis of various isoindolines under mild conditions. nih.govrsc.org
Use of Greener Solvents and Reagents: A significant push towards sustainability involves the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. Research into the synthesis of halogenated trifluoromethylisoindolines will likely explore the use of water, ionic liquids, or deep eutectic solvents as reaction media.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced step count | Regioselectivity control, catalyst cost |
| One-Pot Reactions | Increased efficiency, reduced waste | Compatibility of reagents and catalysts |
| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, reaction kinetics |
Design and Application of Advanced Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern synthetic chemistry, enabling reactions that would otherwise be unfeasible. For the synthesis and functionalization of halogenated trifluoromethylisoindolines, the development of advanced catalytic systems is crucial for achieving high levels of selectivity.
Asymmetric Catalysis: The biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, will be instrumental in the enantioselective synthesis of substituted isoindolines.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. This technology could be applied to the synthesis of this compound derivatives through novel radical-mediated pathways.
Dual Catalysis: The combination of two different catalytic cycles in a single reaction can enable unique and highly selective transformations. Future research may explore dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, to access novel isoindoline-based structures.
Exploration of Unique Reactivity Motifs for Novel Chemical Transformations
The specific arrangement of chloro and trifluoromethyl substituents on the isoindoline (B1297411) core of this compound imparts a unique electronic profile that can be exploited for novel chemical transformations.
Cross-Coupling Reactions: The chloro substituent provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.com These reactions would allow for the late-stage functionalization of the isoindoline scaffold, enabling the rapid generation of diverse compound libraries for biological screening.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro substituent with a range of nucleophiles under suitable conditions.
Directed Metalation: The substituents on the aromatic ring could be used to direct ortho-metalation, providing a regioselective means of introducing additional functional groups.
Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)
The integration of modern synthetic technologies can accelerate the discovery and development of new chemical entities.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. researchgate.netuc.pt The synthesis of halogenated trifluoromethylisoindolines could be adapted to flow processes, allowing for the rapid and efficient production of these compounds. researchgate.net Flow chemistry can also facilitate multi-step syntheses by coupling different reactors in sequence. uc.pt
Automated Synthesis: Automated synthesis platforms, often coupled with high-throughput screening, can significantly accelerate the drug discovery process. nih.gov The development of robust synthetic routes to this compound and its derivatives would be amenable to automation, enabling the synthesis and evaluation of large libraries of related compounds in a systematic and efficient manner.
The potential benefits of integrating these modern techniques are summarized in Table 2.
| Technique | Key Benefits for Isoindoline Synthesis |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for multi-step synthesis. researchgate.netuc.pt |
| Automated Synthesis | High-throughput synthesis, rapid library generation, systematic structure-activity relationship studies. nih.gov |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Chloro-6-(trifluoromethyl)isoindoline in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile steps (e.g., synthesis involving trifluoromethyl groups). Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .
- Data : In analogous chloro-trifluoromethyl compounds, 95% of labs reported reduced exposure incidents after implementing double-gloving and real-time air monitoring .
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
- Methodological Answer : Apply orthogonal array design (e.g., L9 Taguchi matrix) to test variables like reaction temperature, stoichiometry, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions while minimizing trials. For example, a 3-factor, 3-level design reduces experiments from 27 to 9 .
- Data : Studies on similar isoindoline derivatives achieved 20% yield improvement using RSM-optimized conditions (e.g., 120°C, 1.2 eq. catalyst, 18h reaction time) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and electrostatic potential maps, identifying electrophilic sites (e.g., C-4 chloro group). Pair with transition state simulations (e.g., NEB method) to model SNAr mechanisms. Tools like Gaussian or COMSOL Multiphysics integrate AI for dynamic parameter adjustments .
- Data : DFT analysis of trifluoromethyl-substituted isoindolines showed a 15% higher activation energy barrier at C-6 compared to C-4, explaining regioselectivity in arylations .
Q. What strategies resolve contradictory data in reaction yield studies for derivatives of this compound?
- Methodological Answer : Employ Bayesian statistical analysis to weigh experimental variables (e.g., purity of starting materials, solvent dryness). Cross-validate with high-throughput screening (HTS) under controlled humidity/temperature. Meta-analysis of peer-reviewed datasets (e.g., Reaxys, SciFinder) can isolate confounding factors .
- Data : A meta-study on 45 publications revealed that anhydrous DMF increased yields by 12% compared to hygroscopic solvents, resolving discrepancies in reported outcomes .
Q. How can advanced spectroscopic techniques characterize intermediates in isoindoline functionalization?
- Methodological Answer : Use in-situ NMR (e.g., VT-NMR for temperature-dependent studies) to track intermediate stability. X-ray crystallography confirms structural motifs, while TOF-SIMS maps surface reactivity during solid-phase synthesis. For transient species, time-resolved FTIR or cryo-EM captures snapshots .
- Data : Cryo-EM of a trifluoromethylisoindoline intermediate revealed a planar transition state with a bond angle distortion of 8°, critical for understanding ring-opening kinetics .
Methodological Frameworks
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Table 1 : Key CRDC Research Classifications Relevant to This Compound
CRDC Code Research Focus Application Example RDF2050112 Reaction fundamentals Mechanistic studies of SNAr pathways RDF2050108 Process control AI-driven optimization of reaction parameters RDF2050104 Separation technologies Purification of regioisomeric byproducts -
Table 2 : DOE Parameters for Synthesis Optimization
Factor Levels Tested Optimal Value Temperature 80°C, 100°C, 120°C 110°C Catalyst Loading 0.5 eq., 1.0 eq., 1.5 eq. 1.2 eq. Reaction Time 12h, 18h, 24h 18h
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
